7-Hydroxy-2-(piperidin-1-yl)-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position and a piperidinyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4H-chromen-4-one with piperidine. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine itself, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The piperidinyl group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of 7-oxo-2-(piperidin-1-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-(piperidin-1-yl)-dihydrochromen-4-one.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development .
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate specific molecular targets makes it a valuable lead compound in medicinal chemistry .
Industry: In the industrial sector, 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical structure allows for the design of compounds with specific properties tailored to industrial applications .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group at the 7th position and the piperidinyl group at the 2nd position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the piperidinyl group, resulting in different biological activities.
2-(Piperidin-1-yl)-4H-chromen-4-one: Lacks the hydroxy group, affecting its interaction with molecular targets.
7-Hydroxy-2-(morpholin-1-yl)-4H-chromen-4-one: Contains a morpholinyl group instead of a piperidinyl group, leading to variations in its chemical and biological properties.
Uniqueness: 7-Hydroxy-2-(piperidin-1-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxy and piperidinyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
63961-73-9 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
7-hydroxy-2-piperidin-1-ylchromen-4-one |
InChI |
InChI=1S/C14H15NO3/c16-10-4-5-11-12(17)9-14(18-13(11)8-10)15-6-2-1-3-7-15/h4-5,8-9,16H,1-3,6-7H2 |
InChI Key |
JWJIHJLKEHAXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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